Mirodenafil-d7 Dihydrochloride
Description
Properties
CAS No. |
1329651-11-7 |
|---|---|
Molecular Formula |
C₂₆H₃₂D₇Cl₂N₅O₅S |
Molecular Weight |
611.63 |
Synonyms |
5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride; 4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Mirodenafil D7 Dihydrochloride
Synthetic Strategies for Deuterium (B1214612) Incorporation
The synthesis of Mirodenafil-d7 Dihydrochloride necessitates the introduction of deuterium atoms at specific positions within the molecule. This can be achieved through two primary strategies: the utilization of deuterated reagents in the synthesis of precursors or through hydrogen-deuterium (H/D) exchange methodologies on the Mirodenafil (B1677161) scaffold or its advanced intermediates.
Deuterated Reagent Utilization in Precursor Synthesis
A plausible synthetic route for this compound involves the incorporation of deuterium through deuterated alkylating agents. The structure of Mirodenafil contains both an ethyl and a propyl group attached to the pyrrolopyrimidinone core. The synthesis of radiolabeled [14C]-Mirodenafil has been reported, providing insight into the assembly of the core structure. A similar approach can be adopted for deuterium labeling.
The synthesis could commence with a deuterated ethyl iodide (CD3CD2I) and a deuterated propyl iodide (CD3CD2CD2I). These reagents can be used to alkylate the appropriate nitrogen atoms on the pyrrole (B145914) and pyrimidinone rings of a suitable precursor. For instance, a key intermediate, 3-amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide, could be synthesized using deuterated haloalkanes. Subsequent condensation with a benzoic acid derivative and cyclization would yield the deuterated pyrrolopyrimidinone core of Mirodenafil.
Table 1: Potential Deuterated Reagents for Synthesis
| Deuterated Reagent | Purpose |
| Ethyl-d5 iodide | Introduction of the deuterated ethyl group |
| Propyl-d7 iodide | Introduction of the deuterated propyl group |
| Deuterated solvents (e.g., D2O, CD3OD) | Used in H/D exchange reactions |
| Deuterated acids (e.g., D2SO4, CF3COOD) | Catalysts for H/D exchange on aromatic rings |
Hydrogen-Deuterium Exchange (H/D) Methodologies
Hydrogen-deuterium exchange offers a complementary or alternative strategy for deuteration. This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by an acid or a base. Given the structure of Mirodenafil, the aromatic ring of the 2-propoxyphenyl group presents a potential site for H/D exchange. nih.govmdpi.comstudy.comyoutube.com
Treatment of Mirodenafil or a suitable precursor with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), could facilitate electrophilic aromatic substitution, leading to the incorporation of deuterium onto the benzene (B151609) ring. nih.govstudy.comyoutube.com The regioselectivity of this exchange would be governed by the directing effects of the substituents on the ring. nih.gov While this method can be effective, it may lead to a mixture of isotopologues with varying degrees of deuteration, necessitating careful purification and analysis. mdpi.com
Isotopic Purity and Enrichment Verification
Following the synthesis of this compound, it is crucial to determine the isotopic purity and the degree of deuterium enrichment. This verification ensures that the desired level of deuteration has been achieved and that the isotopic distribution is well-characterized.
Analytical Techniques for Deuterium Content Determination
Several analytical techniques are employed to ascertain the deuterium content in a labeled compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful and commonly used methods.
Mass Spectrometry (MS): HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation of molecules with different numbers of deuterium atoms. By comparing the mass spectrum of the deuterated compound with that of its non-deuterated counterpart, the isotopic distribution can be calculated. The relative intensities of the peaks corresponding to the d0 to d7 species provide a quantitative measure of the isotopic enrichment.
Table 2: Representative Mass Spectrometry Data for Mirodenafil-d7
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |
| d0 (M) | 532.26 | 0.5 |
| d1 (M+1) | 533.27 | 1.2 |
| d2 (M+2) | 534.27 | 2.8 |
| d3 (M+3) | 535.28 | 5.5 |
| d4 (M+4) | 536.28 | 10.1 |
| d5 (M+5) | 537.29 | 18.9 |
| d6 (M+6) | 538.29 | 25.0 |
| d7 (M+7) | 539.30 | 36.0 |
Note: The data in this table is illustrative and represents a hypothetical successful synthesis with high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for determining the sites of deuteration. The absence or significant reduction of a proton signal in the ¹H NMR spectrum compared to the spectrum of the unlabeled compound indicates the position of deuterium incorporation. For a more detailed analysis, ²H NMR spectroscopy can be employed to directly observe the deuterium signals, confirming their locations within the molecule. Quantitative NMR (qNMR) techniques can also be used to determine the degree of deuteration at specific sites.
Structural Elucidation of this compound
The final step in the characterization process is the complete structural elucidation of the synthesized this compound. This involves confirming the molecular structure and the precise location of the deuterium atoms.
Advanced Spectroscopic Methods
A combination of advanced spectroscopic methods provides a comprehensive structural picture of the deuterated compound.
¹H and ¹³C NMR Spectroscopy: Complete assignment of the proton and carbon signals in the NMR spectra of both the deuterated and non-deuterated compounds allows for a direct comparison. The disappearance of specific proton signals and the potential for subtle changes in the chemical shifts of neighboring carbons in the ¹³C NMR spectrum can confirm the sites of deuteration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the complex spin systems within the Mirodenafil structure.
Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern of this compound will differ from that of the unlabeled compound. By analyzing the mass shifts in the fragment ions, the location of the deuterium atoms on different parts of the molecule can be deduced, providing further confirmation of the deuteration sites. For instance, fragmentation of the piperazine (B1678402) ring or the alkyl chains would result in fragment ions with masses shifted according to the number of deuterium atoms they contain.
Advanced Analytical Methodologies for Mirodenafil D7 Dihydrochloride and Its Metabolites in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of pharmaceuticals due to its superior sensitivity, specificity, and speed. This technology is ideally suited for determining the concentrations of Mirodenafil (B1677161) and its metabolites, such as SK-3541 (N-dehydroxyethylmirodenafil), in various biological samples. nih.govchamc.co.kr
The development of a quantitative LC-MS/MS method involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow begins with the extraction of the analyte from a biological matrix like plasma. Techniques such as protein precipitation (PPT) or liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether are commonly employed. nih.govchamc.co.krdndi.org
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. dndi.org This process assesses specificity, sensitivity, linearity, accuracy, precision, recovery, and stability. For instance, a highly sensitive method for Mirodenafil and its major metabolite, SK-3541, was validated in human plasma with a lower limit of quantification (LLOQ) of 2 pg/mL for a microdosing study. nih.gov The validation process ensures that the method is reliable for its intended purpose, such as supporting pharmacokinetic research. researcher.life
Below is a table summarizing typical validation parameters for a Mirodenafil bioanalytical assay.
| Validation Parameter | Typical Performance Characteristic |
| Linearity Range | 2-500 pg/mL (microdose study) or 2-500 ng/mL (clinical dose study) nih.gov |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL nih.gov |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Investigated to ensure ionization suppression or enhancement is minimal and compensated by the IS. nih.gov |
| Recovery | Consistent, precise, and reproducible. |
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is a powerful tool for identifying unknown metabolites. nih.gov HRMS provides highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of parent ions and their fragments. nih.govthermofisher.com This capability is crucial for distinguishing drug metabolites from endogenous matrix components that may have the same nominal mass (isobaric interferences). nih.gov
In metabolite identification studies, HRMS is used in both non-targeted and targeted approaches. Data processing techniques such as mass defect filtering (MDF) can be employed to specifically search for molecules that are structurally related to the parent drug, Mirodenafil. nih.gov The presence of Mirodenafil-d7 Dihydrochloride in parallel incubations can aid this process, as the mass shift and unique isotopic pattern caused by the deuterium (B1214612) atoms make drug-related material easier to identify amongst a complex background.
Role of this compound as an Internal Standard in Bioanalytical Assays
The most critical role of this compound in bioanalytical research is its use as an internal standard (IS). An ideal internal standard should behave identically to the analyte during sample preparation and analysis. nih.gov As a stable isotope-labeled version of Mirodenafil, Mirodenafil-d7 is the preferred choice for quantitative LC-MS/MS assays.
The key advantages of using a SIL-IS like Mirodenafil-d7 include:
Similar Physicochemical Properties : It has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the parent Mirodenafil.
Correction for Matrix Effects : It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement from the biological matrix, allowing for accurate correction and improving data precision and accuracy. nih.gov
Improved Precision : It effectively compensates for variability introduced during sample preparation and injection. nih.gov
In an LC-MS/MS analysis, the instrument monitors specific mass transitions (Selected Reaction Monitoring, SRM) for both the analyte and the internal standard. For example, the transition for Mirodenafil might be m/z 532.3 → 296.1, while for Mirodenafil-d7 it would be approximately m/z 539.3 → 303.1 (assuming 7 deuterium atoms). nih.govchamc.co.kr The ratio of the analyte peak area to the IS peak area is used to construct the calibration curve and quantify the analyte concentration, ensuring high accuracy even at very low levels.
Chromatographic Separation Techniques for Mirodenafil-d7 and Related Compounds
Effective chromatographic separation is essential to resolve Mirodenafil-d7, Mirodenafil, and its metabolites from each other and from endogenous components in the sample matrix, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used. scielo.br
The choice of column chemistry and mobile phase composition is optimized to achieve good peak shape, resolution, and a reasonable run time. Phenyl-hexyl and C18 columns are frequently reported for the analysis of Mirodenafil and similar compounds. nih.govchamc.co.krscielo.brmdpi.com Mobile phases typically consist of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) to control pH and improve ionization) and an organic solvent like acetonitrile. nih.govchamc.co.kr Separation can be achieved using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution.
The table below details typical chromatographic conditions used for the analysis of Mirodenafil and related phosphodiesterase-5 inhibitors.
| Parameter | Condition 1 | Condition 2 |
| Column | Luna Phenyl-Hexyl (100 x 2.0 mm) nih.govchamc.co.kr | Hypersil™ C18 (150 mm × 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase A | 5 mM Ammonium Formate in Water nih.govchamc.co.kr | 10% Triethylamine (pH 5.5) mdpi.com |
| Mobile Phase B | Acetonitrile nih.govchamc.co.kr | Acetonitrile mdpi.com |
| Elution Mode | Isocratic (23:77, A:B) nih.govchamc.co.kr | Isocratic (43:57, A:B) mdpi.com |
| Flow Rate | 0.35 mL/min nih.govchamc.co.kr | 1.0 mL/min mdpi.com |
| Column Temperature | Not specified | 25 °C mdpi.com |
| Total Run Time | < 5 minutes | 15 minutes mdpi.com |
Mechanistic and Preclinical Pharmacological Investigations of Mirodenafil and Its Deuterated Analog
Phosphodiesterase (PDE) Isoform Selectivity Profiling and Inhibition Kinetics In Vitro
Mirodenafil (B1677161) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com In vitro studies have demonstrated that mirodenafil exhibits a high degree of selectivity for PDE5 over other PDE isoforms. This selectivity is critical in minimizing off-target effects. nih.gov
Biochemical assays have shown that mirodenafil's inhibitory effect on PDE5 is significantly greater than on other PDE families. For instance, its selectivity for PDE5 over PDE1 is approximately 48,000-fold. nih.gov This is a key differentiator from other PDE5 inhibitors like sildenafil (B151) and vardenafil. nih.gov Furthermore, mirodenafil displays substantial selectivity over PDE6, which is found in the retina, and PDE11. nih.gov The high selectivity for PDE5 suggests a lower potential for visual disturbances and other side effects associated with the inhibition of other PDE isoforms. nih.gov Preclinical studies have indicated that mirodenafil's selectivity for PDE5 is about 10-fold higher than that of sildenafil. nih.gov
| PDE Isoform | Mirodenafil Selectivity Ratio (over PDE5) | Sildenafil Selectivity Ratio (over PDE5) | Vardenafil Selectivity Ratio (over PDE5) | Tadalafil Selectivity Ratio (over PDE5) |
|---|---|---|---|---|
| PDE1 | 48,235 | 80 | 690 | >4,000 |
| PDE6 | ~30 | 11 | - | - |
| PDE11 | >10,000 | 780 | 1,620 | 5.5 |
Cellular and Molecular Pathway Elucidation
cGMP/PKG/CREB Signaling Pathway Modulation
A primary mechanism of action for mirodenafil involves the potentiation of the cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG)/cAMP-responsive element-binding protein (CREB) signaling pathway. nih.govnih.gov By inhibiting PDE5, mirodenafil prevents the degradation of cGMP, leading to its accumulation. patsnap.com Elevated cGMP levels activate PKG, which in turn phosphorylates and activates CREB, a key transcription factor involved in neuronal survival and synaptic plasticity. nih.govaginganddisease.org
In cellular models, treatment with mirodenafil has been shown to significantly increase intracellular cGMP levels. nih.gov This upregulation of cGMP leads to the activation of the downstream components of the pathway, ultimately promoting neuronal cell survival and offering neuroprotective effects. nih.govalzdiscovery.org This modulation of the cGMP/PKG/CREB pathway is considered a central element of mirodenafil's potential therapeutic effects in neurodegenerative conditions. nih.govnih.gov
Glucocorticoid Receptor (GR) Transcriptional Activity Investigations
Preclinical studies have revealed that mirodenafil can modulate the transcriptional activity of the glucocorticoid receptor (GR). nih.govnih.gov Specifically, mirodenafil has been found to inhibit GR transcriptional activity. nih.govresearchgate.net This is a notable finding, as the GR is involved in a wide range of physiological processes, including the stress response and inflammation. nih.gov
Wnt/β-Catenin Signaling Pathway Activation
Mirodenafil has been shown to activate the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. mdpi.com The activation of this pathway by mirodenafil is thought to occur through the downregulation of Dickkopf-1 (Dkk1), a known antagonist of the Wnt/β-catenin pathway. nih.govnih.gov
By reducing the expression of Dkk1, mirodenafil effectively removes an inhibitory signal, allowing for the stabilization and nuclear translocation of β-catenin, a key effector of the pathway. nih.gov In the nucleus, β-catenin acts as a transcriptional coactivator to regulate the expression of target genes. mdpi.com This activation of the Wnt/β-catenin signaling pathway represents another facet of mirodenafil's multimodal mechanism of action. nih.govnih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Research has demonstrated that mirodenafil can inhibit the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.govnih.gov GSK-3β is a serine/threonine kinase that plays a significant role in various cellular processes, and its dysregulation has been implicated in several diseases, including neurodegenerative disorders. nih.gov
The inhibitory effect of mirodenafil on GSK-3β signaling contributes to its neuroprotective properties. nih.govalzdiscovery.org By inhibiting GSK-3β, mirodenafil can influence downstream signaling events, including those related to tau phosphorylation, a key pathological hallmark in Alzheimer's disease. nih.gov
Autophagy-Lysosome Pathway Research
Mirodenafil has been found to promote the clearance of pathological protein aggregates through the activation of the autophagy-lysosome pathway. nih.gov Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. researchgate.net
In cellular models of Alzheimer's disease, treatment with mirodenafil led to an upregulation of autophagy-related proteins. nih.gov This enhancement of the autophagy-lysosome pathway facilitates the clearance of amyloid-β (Aβ), a peptide that accumulates in the brains of individuals with Alzheimer's disease. nih.gov This mechanism highlights a distinct action of mirodenafil compared to some other PDE5 inhibitors. nih.gov
Preclinical In Vivo Pharmacodynamic Evaluation in Animal Models
Neuroprotection Studies in Animal Models
Preclinical investigations in various animal models suggest that mirodenafil may possess significant neuroprotective properties. Studies have primarily focused on models of stroke and Alzheimer's disease, demonstrating beneficial effects on cognitive function, cellular survival, and the reduction of pathological markers.
In rat models of stroke, including transient and permanent middle cerebral artery occlusion (tMCAO and pMCAO), mirodenafil treatment has been shown to improve the recovery of sensorimotor and cognitive functions. researchgate.netnih.gov The administration of mirodenafil significantly decreased the number of degenerative cells and markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, in the cortex. researchgate.netnih.gov These neuroprotective effects were observed in a dose-dependent manner and were more pronounced with longer treatment durations. researchgate.netnih.gov Notably, a protective effect was still observed even when treatment was delayed for up to 72 hours after the ischemic event. researchgate.netnih.gov
Further research in a mouse model of Alzheimer's disease (APP-C105 mice) has indicated that mirodenafil can improve cognitive behavior. nih.govalzdiscovery.org In these studies, mirodenafil treatment led to a reduction in amyloid-β (Aβ) and phosphorylated tau burdens, which are key pathological hallmarks of Alzheimer's disease. nih.govalzdiscovery.orgresearchgate.net The mechanisms underlying these effects are believed to involve the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, which is crucial for neuronal survival and synaptic plasticity. nih.govalzdiscovery.org Mirodenafil treatment was also found to increase levels of neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cell culture studies. alzdiscovery.org
The table below summarizes key findings from neuroprotection studies in animal models.
| Model | Key Findings | Outcome |
| Rat Stroke Models (tMCAO & pMCAO) | Reduced number of degenerative cells and apoptotic markers (cleaved caspase-3, cleaved PARP). researchgate.netnih.gov | Improved sensorimotor and cognitive recovery. researchgate.netnih.gov |
| 2.6-fold decrease in degenerative cells in the tMCAO model (1 mg/kg mirodenafil vs. control). nih.gov | Reduced MCAO-related cerebral atrophy. nih.gov | |
| Mouse Alzheimer's Model (APP-C105) | Reduced Aβ and phosphorylated tau burdens. nih.govalzdiscovery.org | Improved cognitive function in Morris water maze and passive avoidance tests. alzdiscovery.orgresearchgate.net |
| 64% less time and 44% less distance to reach the target in the Morris water maze test. alzdiscovery.org | Enhanced neuronal survival via activation of the cGMP/PKG/CREB pathway. nih.govalzdiscovery.org |
Anti-fibrotic Mechanistic Investigations in Animal Models
The anti-fibrotic potential of mirodenafil has been investigated in animal models, particularly in the context of tissue changes associated with erectile dysfunction. Fibrosis in the corpus cavernosum is a significant contributor to the pathophysiology of erectile dysfunction, characterized by an excessive deposition of extracellular matrix and a reduction in smooth muscle content.
A key study utilized a rat model of cavernosal nerve injury, which mimics the erectile dysfunction often seen after radical prostatectomy. nih.gov In this model, long-term administration of mirodenafil demonstrated a significant inhibitory effect on the development of corporal fibrosis. nih.gov Masson's trichrome staining of the corpus cavernosum tissue revealed that the smooth muscle component was better preserved in the mirodenafil-treated groups compared to the untreated nerve-injured group. nih.gov
The mechanism behind this anti-fibrotic effect appears to be linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. The study found that the expression of nitric oxide synthase and the levels of cGMP were increased in the mirodenafil-administered groups compared to the nerve-injured group. nih.gov By inhibiting PDE5, mirodenafil increases the bioavailability of cGMP, which in turn promotes smooth muscle relaxation and appears to counteract the fibrotic processes. These findings suggest that mirodenafil may help preserve the structural integrity of the corpus cavernosum by preserving smooth muscle content and inhibiting fibrosis. nih.gov While other PDE5 inhibitors have also been studied for their anti-fibrotic effects in various tissues, this study provides direct evidence for mirodenafil's role in a relevant animal model. nih.govnih.govfrontiersin.org
The table below details the research findings on the anti-fibrotic effects of mirodenafil.
| Animal Model | Parameter Measured | Results in Mirodenafil-Treated Group |
| Rat Model of Cavernosal Nerve Injury | Smooth Muscle (SM) Content in Corpus Cavernosum | Increased SM component compared to the untreated nerve-injured group. nih.gov |
| Nitric Oxide Synthase (NOS) Expression | Increased NOS expression compared to the untreated nerve-injured group. nih.gov | |
| Cyclic Guanosine Monophosphate (cGMP) Levels | Increased cGMP levels compared to the untreated nerve-injured group. nih.gov | |
| Intracavernosal Pressure (ICP) | Improved ICP compared to the untreated nerve-injured group. nih.gov |
Studies on Penile Erection Mechanisms in Animal Models
The primary pharmacodynamic effect of mirodenafil, its ability to facilitate penile erection, has been extensively evaluated in several animal models. These studies confirm its mechanism of action as a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. nih.gov By enhancing the nitric oxide (NO)-induced cGMP pathway, mirodenafil leads to significant relaxation of the corpus cavernosum smooth muscle, a critical event for erection. researchgate.netsemanticscholar.org
In a rabbit model with acute spinal cord injury, mirodenafil was shown to be highly effective in inducing penile erection. nih.govresearchgate.netsemanticscholar.org The onset of erectile activity with mirodenafil was notably faster than that observed with sildenafil citrate. nih.govnih.gov Furthermore, the erectile response to mirodenafil was significantly potentiated by the administration of a nitric oxide donor, sodium nitroprusside (SNP), underscoring its mechanism of action within the NO/cGMP pathway. researchgate.netsemanticscholar.org
Studies in diabetic and cavernosal nerve injury rat models have also demonstrated the efficacy of mirodenafil. nih.gov Chronic treatment with mirodenafil was found to significantly increase intracavernosal pressure (ICP) upon pelvic nerve stimulation, indicating enhanced erectile function. nih.govnih.gov Pharmacokinetic comparisons in rats have shown that after oral administration, both the maximum concentration (Cmax) and the total exposure (AUC) of mirodenafil were significantly higher in both plasma and corpus cavernosum tissue compared to sildenafil. nih.govresearchgate.net This may contribute to its robust in vivo efficacy. researchgate.net An ex vivo organ bath study using rabbit corpus cavernosum tissue further confirmed that mirodenafil induces dose-dependent tissue relaxation. nih.govnih.gov
The following table summarizes the comparative efficacy of mirodenafil in an animal model of erectile dysfunction.
| Animal Model | Compound | Key Efficacy Parameters |
| Rabbit with Transection Spinal Cord Injury | Mirodenafil | Induced penile erection at 0.3, 1, and 3 mg/kg. semanticscholar.org |
| Onset of erection: 7-17 minutes. semanticscholar.org | ||
| Sildenafil | Showed a weak erectile response only at 3 mg/kg. semanticscholar.org | |
| Onset of erection: 26 minutes. semanticscholar.org | ||
| Rat Model of Cavernosal Nerve Injury | Mirodenafil | Improved intracavernosal pressure (ICP) compared to the nerve-injured group. nih.gov |
| Diabetic Rat Model | Mirodenafil | Chronic treatment significantly increased intracavernosal pressure. nih.gov |
Metabolic Fate and Biotransformation Research of Mirodenafil D7 Dihydrochloride
In Vitro Metabolic Stability Assessment
In vitro studies using human liver microsomes are crucial for predicting the metabolic fate of a compound in the body. For Mirodenafil (B1677161), these assessments have shown that it undergoes extensive biotransformation. nih.gov Studies indicate that the metabolism is dose-dependent and saturable, particularly in hepatic systems. nih.gov
The primary route of metabolism involves significant first-pass effects in both the gastrointestinal tract and the liver. nih.gov Research in rat models demonstrated that after oral administration, the bioavailability of the parent Mirodenafil was significantly lower than that suggested by total radioactivity, confirming extensive first-pass metabolism. nih.gov
| Parameter | Finding | System | Reference |
|---|---|---|---|
| Metabolism | Extensive biotransformation | Human Liver Microsomes | nih.gov |
| Pharmacokinetics | Dose-dependent due to saturable hepatic metabolism | Rat Model | nih.gov |
| First-Pass Effect | Extensive hepatic and gastrointestinal first-pass metabolism | Rat Model | nih.gov |
Identification and Structural Characterization of Deuterated Metabolites
The biotransformation of Mirodenafil results in several metabolites, with the major circulating active metabolite being SK3541, also known as N-dehydroxyethyl-mirodenafil. nih.govtandfonline.com This metabolite is formed through the N-dealkylation of the parent compound. nih.gov While SK3541 is pharmacologically active, its in vitro potency for inhibiting phosphodiesterase type 5 (PDE5) is about ten times lower than that of Mirodenafil. nih.gov Another metabolite, SK3544, has also been identified in pharmacokinetic studies. nih.gov
For Mirodenafil-d7 Dihydrochloride, the metabolites would be the deuterated analogs of those formed from non-deuterated Mirodenafil. The deuterium (B1214612) atoms act as tracers and, depending on their location within the molecule, would be retained in the metabolites unless the metabolic process involves cleavage of a carbon-deuterium bond. Assuming the deuterium labels are not on the N-hydroxyethyl group, the primary deuterated metabolite would be SK3541-d7.
| Parent Compound | Metabolite ID | Metabolic Reaction | Predicted Deuterated Analog |
|---|---|---|---|
| Mirodenafil | SK3541 (N-dehydroxyethyl-mirodenafil) | N-dealkylation | SK3541-d7 |
| Mirodenafil | SK3544 | Not Specified | SK3544-d7 |
Enzymatic Pathways and Isoform Contributions in Biotransformation
The metabolism of Mirodenafil is predominantly mediated by the Cytochrome P450 (CYP) enzyme system located in the liver. nih.gov
Cytochrome P450 (CYP) Isoform-Specific Metabolism
Research has definitively identified the specific CYP isoforms responsible for the metabolism of Mirodenafil. The primary pathway, N-dealkylation to form the major metabolite SK3541, is predominantly catalyzed by CYP3A4. nih.govnih.gov This makes CYP3A4 the main enzyme governing the clearance of Mirodenafil. nih.govscirp.org
In addition to the principal role of CYP3A4, other isoforms contribute to a lesser extent. Studies have identified CYP2C8 as a minor contributor to the N-dealkylation process. nih.govtandfonline.com Mirodenafil has also been shown to have an inhibitory effect on several CYP enzymes, including CYP3A4, CYP2C19, and CYP2D6, though the clinical significance of this inhibition is considered low given typical plasma concentrations. nih.govalzdiscovery.org
| CYP Isoform | Role in Mirodenafil Metabolism | Reference |
|---|---|---|
| CYP3A4 | Major enzyme responsible for N-dealkylation | nih.govnih.gov |
| CYP2C8 | Minor contributor to N-dealkylation | nih.govtandfonline.com |
| CYP2C19 | Inhibited by Mirodenafil (IC50: 38.2 µM) | nih.gov |
| CYP2D6 | Inhibited by Mirodenafil (IC50: 77.0 µM) | nih.gov |
Comparative Metabolic Profiling of Mirodenafil-d7 vs. Non-deuterated Mirodenafil
The primary difference in the metabolic profiles of Mirodenafil-d7 and non-deuterated Mirodenafil is expected to arise from the kinetic isotope effect (KIE). nih.govresearchgate.net A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov
If the deuteration in Mirodenafil-d7 is at a site of metabolic attack—that is, if a C-D bond must be cleaved in a rate-determining step of a metabolic reaction—then the metabolism of Mirodenafil-d7 will be slower than that of Mirodenafil. nih.gov This can result in several observable differences in pharmacokinetic parameters:
Slower Rate of Metabolism: The conversion of the parent drug to its metabolites may be reduced. researchgate.net
Increased Half-Life (t½): A slower clearance rate would lead to a longer half-life for Mirodenafil-d7 compared to Mirodenafil. nih.gov
Higher Plasma Exposure (AUC): Reduced clearance can result in a greater area under the plasma concentration-time curve (AUC).
Altered Metabolite Ratios: The relative amounts of different metabolites could change if the KIE affects one metabolic pathway more than another.
Conversely, if the deuterium atoms are located on a part of the molecule that is not involved in rate-limiting metabolic transformations, the KIE will be negligible, and the metabolic profiles of the deuterated and non-deuterated compounds will be virtually identical. The primary utility of Mirodenafil-d7 remains as a stable, labeled internal standard for accurately quantifying Mirodenafil in biological samples via mass spectrometry. nih.govnih.gov
Computational Chemistry and Molecular Modeling in Deuterated Drug Research
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are foundational to drug design, providing critical insights into how a molecule's chemical structure influences its biological activity and metabolic fate, respectively. nih.gov
For PDE5 inhibitors like Mirodenafil (B1677161), the core pyrrolopyrimidinone scaffold is crucial for binding to the enzyme's active site. nih.govnih.gov SAR studies for this class of compounds have established that specific substitutions on this core structure govern both potency and selectivity. nih.govnih.gov Mirodenafil's efficacy is derived from its structural similarity to cyclic guanosine (B1672433) monophosphate (cGMP), allowing it to competitively inhibit the PDE5 enzyme. nih.gov
SMR studies focus on identifying the parts of a molecule susceptible to metabolic breakdown. Mirodenafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with N-dealkylation being a significant pathway. nih.govscirp.org This metabolic process can lead to rapid clearance of the drug from the body. nih.gov
The introduction of deuterium (B1214612) to create Mirodenafil-d7 is a direct application of SMR insights. By replacing hydrogen atoms with deuterium at metabolically vulnerable positions (so-called "metabolic hotspots"), the C-H bonds are replaced with stronger C-D bonds. nih.govwikipedia.org This increased bond strength can significantly slow the rate of CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.org Consequently, Mirodenafil-d7 is predicted to have a longer half-life and increased systemic exposure compared to its non-deuterated counterpart, which could enhance its therapeutic effect. nih.gov
| Aspect | Mirodenafil | Mirodenafil-d7 Dihydrochloride (Predicted) | Rationale |
|---|---|---|---|
| Core Structure (SAR) | Pyrrolopyrimidinone scaffold essential for PDE5 binding. | Identical core scaffold, preserving PDE5 binding and primary activity. | Deuteration is a minimal structural change that does not alter the fundamental pharmacophore required for activity. |
| Primary Metabolism (SMR) | Extensive first-pass metabolism, primarily via CYP3A4. nih.gov | Reduced rate of metabolism by CYP3A4. | Kinetic Isotope Effect: Stronger C-D bonds at metabolic hotspots slow enzymatic cleavage. nih.gov |
| Pharmacokinetic Profile | Rapidly absorbed and eliminated with a relatively short half-life. nih.gov | Potentially longer half-life, increased plasma concentration, and greater systemic exposure. | Slower metabolism leads to reduced clearance from the body. wikipedia.org |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a drug molecule and its biological target at an atomic level. europeanreview.orgmdpi.com
Molecular Dynamics (MD) Simulations provide a deeper understanding by simulating the movement and interaction of the drug-target complex over time. mdpi.com While docking provides a static snapshot, MD simulations can reveal the stability of the binding and the influence of the surrounding environment, such as water molecules. europeanreview.org For Mirodenafil-d7, MD simulations could potentially identify subtle changes in the complex's dynamics. The slightly shorter and less polarizable C-D bond compared to the C-H bond might lead to minor alterations in van der Waals interactions and the rigidity of the bound ligand, which could, in principle, affect the stability of the interaction or the accessibility of water to the active site. nih.govwikipedia.org Such simulations are crucial for confirming that the deuteration does not negatively impact the drug's ability to bind effectively to its target. alfa-chemistry.com
| Computational Method | Objective | Expected Outcome for this compound |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of the ligand in the PDE5 active site. nih.gov | Binding pose and calculated affinity are predicted to be nearly identical to non-deuterated Mirodenafil. |
| Molecular Dynamics (MD) Simulation | Analyze the stability of the drug-target complex and subtle dynamic changes over time. mdpi.com | Confirmation of a stable drug-target interaction. May reveal minor differences in ligand flexibility and interactions with surrounding water molecules due to the properties of the C-D bond. nih.gov |
In Silico Prediction of Metabolic Hot Spots and Deuterium Impact
A primary goal in designing deuterated drugs is to protect the molecule from rapid metabolic degradation. nih.gov In silico (computer-based) prediction of metabolism is a critical first step in this process, allowing researchers to identify the most likely sites of metabolism—the "metabolic hotspots"—before undertaking costly and time-consuming synthesis and in vitro experiments. news-medical.net
These predictive models use algorithms based on known metabolic pathways and the reactivity of different parts of a molecule. news-medical.net For Mirodenafil, these tools would likely identify specific C-H bonds on the ethyl and propyl side chains, as well as other accessible positions, as being susceptible to oxidation by CYP450 enzymes. nih.gov
| Step | Description | Application to this compound |
|---|---|---|
| 1. Hot Spot Identification | Use of in silico software to predict which atoms in the Mirodenafil structure are most likely to be metabolized by CYP enzymes. news-medical.net | Prediction of vulnerable C-H bonds, likely on the alkyl side chains, as primary sites for oxidative metabolism. |
| 2. Deuteration Strategy | Rational placement of deuterium atoms at the identified metabolic hotspots to slow down metabolism. alfa-chemistry.com | Synthesis of Mirodenafil-d7, where deuterium atoms replace hydrogens at the predicted hotspots to enhance metabolic stability. |
| 3. Predicted Outcome | The resulting deuterated compound exhibits a reduced rate of metabolism, leading to an improved pharmacokinetic profile. nih.gov | Mirodenafil-d7 is expected to show increased resistance to CYP3A4-mediated metabolism, a longer half-life, and improved bioavailability compared to Mirodenafil. nih.govnih.gov |
Future Perspectives and Methodological Advancements in Deuterated Compound Research
Emerging Technologies for Deuterium (B1214612) Labeling
The precise incorporation of deuterium into complex molecules is a cornerstone of deuterated drug development. While traditional methods have been effective, recent years have seen the rise of more sophisticated and efficient technologies that offer greater selectivity and broader applicability. researchgate.netnih.gov These advancements are crucial for synthesizing novel deuterated compounds and optimizing existing ones. researchgate.net
State-of-the-art approaches for deuterium labeling often involve hydrogen isotope exchange (HIE) reactions, utilizing deuterium sources like heavy water (²H₂O) or deuterium gas (²H₂). researchgate.netresearchgate.net The development of novel catalytic systems has been a primary driver of innovation in this field.
Key Emerging Technologies:
Iridium, Ruthenium, and Nanoparticle Catalysts: Iridium-based catalysts have demonstrated high efficiency in facilitating HIE reactions, enabling the selective labeling of a wide range of substrates, including complex pharmaceutical molecules. musechem.com Similarly, ruthenium catalysts have been used for the selective H-D exchange in specific molecular classes like amines and amino acids in D₂O. mdpi.com Photocatalytic systems, sometimes employing disulfide co-catalysts, are also being developed for processes like deuterodehalogenation, converting various organic halides to deuterated products. researchgate.net
Metal-Free Approaches: To avoid potential metal contamination in pharmaceutical products, metal-free catalytic methods are gaining traction. One such approach uses a triaryl carbenium mediator for H/D exchange in aromatic compounds with D₂O as the deuterium source. researchgate.net
Biocatalytic Deuteration: Enzymes that depend on nicotinamide (B372718) cofactors are being explored for asymmetric isotopic labeling. researchgate.net This biocatalytic strategy can use ²H₂O as the deuterium source and a clean reductant like H₂, offering high site- and stereoselectivity, which can be challenging to achieve with traditional chemical methods. researchgate.net
Late-Stage Functionalization: A significant focus of modern deuterium labeling is "late-stage" functionalization, which allows for the introduction of deuterium into a nearly complete drug molecule. This approach is highly valuable as it avoids the need for lengthy multi-step syntheses starting from simple deuterated building blocks. researchgate.net
These evolving methods expand the toolkit available to medicinal chemists, making the synthesis of precisely deuterated compounds more practical and efficient. researchgate.netnih.gov
Comparison of Modern Deuterium Labeling Methods
| Technology | Deuterium Source | Key Advantages | Example Application Areas |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Iridium, Ruthenium) | D₂O, D₂ gas | High efficiency, broad substrate scope, selectivity. musechem.commdpi.com | Complex pharmaceuticals, aromatic compounds, amines. musechem.commdpi.com |
| Photocatalysis | Formate (B1220265)/D₂O | Mild reaction conditions (room temperature). researchgate.net | Deuterodehalogenation of aryl and alkyl chlorides. researchgate.net |
| Metal-Free Catalysis | D₂O | Avoids metal contamination, practical for scale-up. researchgate.net | Late-stage deuteration of natural products and drugs. researchgate.net |
| Biocatalysis | D₂O | High site- and stereoselectivity. researchgate.net | Asymmetric synthesis of chiral deuterated compounds. researchgate.net |
Integration of Deuterated Analogs in Multi-Omics Research
The unique physical properties of stable isotopes like deuterium make them invaluable tools in "omics" research, which involves the comprehensive analysis of large sets of biological molecules. irisotope.combiosyn.com Deuterated analogs serve as powerful probes and internal standards, enhancing the precision and scope of metabolomics, proteomics, and lipidomics studies. irisotope.comlongdom.org
Metabolomics: In metabolomics, which is the study of metabolites, stable isotope labeling is crucial for tracing metabolic pathways and quantifying metabolite concentrations. irisotope.combiosyn.com Deuterated compounds can be introduced into biological systems to follow their transformation, providing a dynamic view of metabolic flux. metsol.comisotope.com For instance, deuterated glucose can be used to track carbohydrate metabolism. irisotope.com Deuterated derivatization agents, such as d9-MSTFA, are also used to prepare internal standards for gas chromatography-mass spectrometry (GC-MS) analysis, improving the accuracy of quantification. researchgate.net
Proteomics: Isotope labeling is a fundamental technique in quantitative proteomics. longdom.org While heavy nitrogen (¹⁵N) and carbon (¹³C) are commonly used, deuterium labeling also plays a role. biosyn.com By incorporating stable isotopes into proteins, researchers can accurately compare protein abundance between different samples, which is essential for identifying biomarkers and understanding disease mechanisms. longdom.org
Lipidomics: The study of lipids has been revolutionized by mass spectrometry combined with stable isotope labeling. portlandpress.com Deuterium-labeled precursors, such as heavy water (D₂O) or labeled fatty acids, allow for the detailed analysis of the synthesis and turnover rates of individual lipid species. portlandpress.comnih.gov This non-radioactive approach is readily applicable to clinical studies to investigate the mechanisms of diseases related to lipid metabolism. portlandpress.com
The use of deuterated compounds as internal standards is a common thread across these disciplines. Because a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a sample in a known quantity. nih.gov This allows for the precise quantification of the target analyte by correcting for any loss during sample preparation and analysis. musechem.comnih.gov
Applications of Deuterated Analogs in Omics Fields
| Omics Field | Primary Application | Methodology | Key Insights Gained |
|---|---|---|---|
| Metabolomics | Metabolic Flux Analysis & Quantification | Tracing deuterated substrates (e.g., glucose, D₂O) through metabolic pathways using MS or NMR. irisotope.comisotope.com | Dynamic activity of metabolic pathways, absolute metabolite concentrations. irisotope.commetsol.com |
| Proteomics | Quantitative Protein Analysis | Using deuterated standards for relative and absolute quantification of proteins and peptides by mass spectrometry. longdom.org | Changes in protein expression related to disease or drug treatment, biomarker discovery. longdom.org |
| Lipidomics | Lipid Synthesis & Turnover Rates | Incorporating deuterated precursors (e.g., fatty acids, choline) and analyzing lipid profiles with ESI-MS. portlandpress.comnih.gov | Rates of synthesis and turnover for individual lipid species, mechanisms of lipid-related diseases. portlandpress.com |
Unresolved Questions and Translational Research Challenges
Despite the significant progress in the field of deuterated compounds, several challenges and unresolved questions remain, particularly concerning their translation from the laboratory to clinical applications. nih.govsemanticscholar.org The development of deuterated drugs is not a guaranteed path to an improved therapeutic, and the effects of deuterium substitution can be unpredictable. musechem.comnih.gov
Key Challenges:
Predicting the Deuterium Kinetic Isotope Effect (DKIE): The magnitude of the DKIE—the change in reaction rate upon deuterium substitution—is highly dependent on the specific metabolic pathway, the enzymes involved, and the drug substrate. musechem.comnih.gov Predicting the precise impact of deuteration on a drug's pharmacokinetics remains difficult, making the design of successful deuterated drugs a complex and often empirical process. nih.govnih.gov
Isotopic Purity and Scrambling: Achieving high levels of isotopic purity and preventing the unwanted exchange or "scrambling" of deuterium atoms during synthesis and storage is a persistent technical challenge. marketersmedia.com The development of robust and highly selective labeling methods is critical to ensure the quality and consistency of the final deuterated compound. nih.govacs.org
Translational Hurdles: While deuteration can improve a drug's pharmacokinetic profile, this does not automatically translate to enhanced efficacy or safety in patients. nih.gov Each deuterated drug candidate must undergo the same rigorous clinical trial process as any new chemical entity to prove its therapeutic value. uniupo.it Demonstrating a clear and clinically significant advantage over the non-deuterated original drug is a key hurdle for regulatory approval and commercial success. tandfonline.comnih.gov
Addressing these challenges requires a deeper understanding of drug metabolism, continued innovation in synthetic chemistry, and sophisticated analytical techniques to characterize deuterated compounds and their metabolic fate accurately. nih.govnih.gov
Q & A
Q. What standardized analytical methods are recommended for assessing the purity and stability of Mirodenafil-d7 Dihydrochloride in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is commonly employed for purity analysis. For stability studies, accelerated stress testing under varied conditions (e.g., temperature, humidity, light exposure) should be conducted, with periodic sampling analyzed via validated chromatographic protocols. Storage recommendations should align with ICH guidelines, emphasizing sealed, light-resistant containers at controlled temperatures (e.g., -20°C for long-term stability) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Use a tiered approach:
- Phase-solubility analysis in biorelevant media (e.g., simulated gastric/intestinal fluids) to mimic physiological conditions.
- Dynamic light scattering (DLS) or nephelometry to quantify aggregation tendencies.
- pH-dependent solubility studies (pH 1.2–7.4) to assess ionization effects. Reference standard buffers and controlled temperature (±0.5°C) are critical for reproducibility .
Q. What are the best practices for designing dose-response studies to evaluate this compound’s efficacy in animal models?
- Employ a logarithmic dosing range (e.g., 0.1–10 mg/kg) to capture threshold and saturation effects.
- Include positive controls (e.g., established PDE5 inhibitors) and vehicle controls to isolate compound-specific effects.
- Use blinded randomization to mitigate bias, and apply non-linear regression models (e.g., sigmoidal Emax) for EC50/IC50 calculations .
Advanced Research Questions
Q. How should researchers address contradictions in published data on this compound’s selectivity for PDE isoforms?
- Conduct competitive binding assays using recombinant PDE isoforms under uniform conditions (e.g., ATP concentration, pH).
- Validate findings with kinetic analysis (e.g., Kd, Ki) and cross-reference with structural modeling data to identify residue-specific interactions.
- Discrepancies may arise from assay variability (e.g., fluorogenic vs. radiometric methods); thus, methodological transparency is essential .
Q. What experimental strategies are recommended for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in heterogeneous populations?
- Use population PK modeling (e.g., NONMEM) to account for covariates like age, renal/hepatic function, and genetic polymorphisms (e.g., CYP3A4/5 variants).
- Integrate tissue microdialysis or PET imaging to measure target engagement in specific organs.
- Employ mixed-effects models to distinguish inter-individual variability from assay noise .
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound’s metabolite profiling?
- Combine hepatocyte incubation (human/rodent) with high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites.
- Validate findings using stable isotope tracers (e.g., deuterated analogs) to track metabolic pathways.
- Cross-validate in silico predictions (e.g., Schrödinger’s Metabolite Predictor) with empirical data to refine models .
Q. What methodologies are critical for investigating this compound’s synergistic effects with other kinase inhibitors?
- Perform combinatorial dose-matrix assays (e.g., Chou-Talalay method) to quantify synergy (CI <1) or antagonism (CI >1).
- Use phosphoproteomics or RNA-seq to map signaling pathway crosstalk.
- Include isobolographic analysis to distinguish additive vs. synergistic interactions .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically resolve conflicting efficacy outcomes between preclinical and early-phase clinical trials?
- Apply Bayesian meta-analytic frameworks to weigh preclinical data against clinical observations, adjusting for species-specific differences (e.g., protein binding, metabolic rates).
- Conduct sensitivity analyses to identify confounding variables (e.g., dosing regimen, endpoint variability).
- Publish negative results transparently to mitigate publication bias .
Q. What steps are essential for validating this compound’s target engagement biomarkers in translational studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
